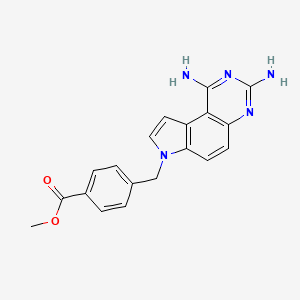
Antibacterial agent 26
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Antibacterial agent 26 is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Antibacterial Agent 26 is part of a broader class of compounds known for their ability to inhibit bacterial growth and combat infections. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various bacterial strains, and the implications for clinical use.
Antibacterial agents typically exert their effects through several mechanisms:
- Cell Wall Disruption : Many antibacterial agents target the synthesis or integrity of the bacterial cell wall, leading to cell lysis.
- Inhibition of Protein Synthesis : Some compounds interfere with ribosomal function, preventing bacteria from synthesizing essential proteins.
- DNA/RNA Synthesis Inhibition : Certain agents inhibit nucleic acid synthesis, disrupting replication and transcription processes.
This compound appears to primarily disrupt bacterial cell wall synthesis, which is critical for maintaining bacterial integrity. This mechanism is common among many effective antibiotics.
Efficacy Against Bacterial Strains
Research has demonstrated that this compound exhibits significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound in inhibiting bacterial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Bacillus subtilis | 10 |
| Pseudomonas aeruginosa | 25 |
These results suggest that this compound is particularly potent against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while showing moderate effectiveness against Gram-negative strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. A notable study published in Molecules highlighted its bactericidal properties through time-kill assays. The findings indicated:
- Time-Dependent Killing : The bactericidal effect increased with prolonged exposure to the agent, particularly at concentrations above the MIC.
- Bactericidal vs. Bacteriostatic : While this compound demonstrated bactericidal activity, it also exhibited bacteriostatic effects at lower concentrations, inhibiting growth without killing the bacteria outright.
In another study focusing on its mechanism of action, researchers utilized molecular docking simulations to reveal that this compound binds effectively to key bacterial enzymes involved in cell wall synthesis. This binding disrupts normal cellular functions and leads to bacterial death.
Clinical Implications
The rise of antibiotic-resistant bacteria necessitates the development of new antibacterial agents like this compound. Its dual action—both bactericidal and bacteriostatic—makes it a promising candidate for treating infections caused by resistant strains.
Moreover, its relatively low cytotoxicity in human cell lines suggests a favorable safety profile, which is critical for clinical applications.
Properties
Molecular Formula |
C19H17N5O2 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 4-[(1,3-diaminopyrrolo[3,2-f]quinazolin-7-yl)methyl]benzoate |
InChI |
InChI=1S/C19H17N5O2/c1-26-18(25)12-4-2-11(3-5-12)10-24-9-8-13-15(24)7-6-14-16(13)17(20)23-19(21)22-14/h2-9H,10H2,1H3,(H4,20,21,22,23) |
InChI Key |
BHSTYBXRXPZJCW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC4=C3C(=NC(=N4)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















